molecular formula C9H8I2N4 B12923871 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 160194-27-4

2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline

Cat. No.: B12923871
CAS No.: 160194-27-4
M. Wt: 426.00 g/mol
InChI Key: UFUCYNFQRJSETQ-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is a chemical compound that features a triazole ring attached to an aniline moiety, which is further substituted with two iodine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide.

    Attachment of the Triazole to Aniline: The triazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.

    Iodination: The final step involves the iodination of the aniline derivative at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aniline derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit key enzymes involved in cell proliferation pathways, leading to cell cycle arrest and apoptosis . The triazole ring allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    4-((1H-1,2,4-Triazol-1-yl)methyl)aniline: Lacks the iodine substituents, resulting in different chemical reactivity and biological activity.

    2,6-Diiodoaniline: Lacks the triazole ring, which affects its binding properties and applications.

Uniqueness: 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is unique due to the presence of both the triazole ring and the iodine substituents. This combination enhances its chemical reactivity and allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

160194-27-4

Molecular Formula

C9H8I2N4

Molecular Weight

426.00 g/mol

IUPAC Name

2,6-diiodo-4-(1,2,4-triazol-1-ylmethyl)aniline

InChI

InChI=1S/C9H8I2N4/c10-7-1-6(2-8(11)9(7)12)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2

InChI Key

UFUCYNFQRJSETQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)CN2C=NC=N2

Origin of Product

United States

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